2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62
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Overview
Description
It is a high melting point waxy solid with a melting point of about 78-80°C and a boiling point of approximately 330°C . This compound is almost insoluble in water but soluble in most organic solvents, such as alcohols and petroleum ether . It is widely used in various industries due to its stability and non-reactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6,10,15,19,23-Hexamethyltetracosane-D62 can be synthesized through the hydrogenation of squalene, an aliphatic triterpene derived from certain fish oils, particularly shark liver oil, or from β-farnesene, a fermentation product of plant sugars . The hydrogenation process involves the addition of hydrogen to the squalene molecule under high pressure and temperature in the presence of a catalyst, typically palladium or nickel.
Industrial Production Methods: Industrial production of this compound involves the extraction from fish or animal fat, followed by hydrolysis, separation, and purification of fatty acids . Another method involves the synthesis from petroleum raw materials through petrochemical processes .
Chemical Reactions Analysis
Types of Reactions: 2,6,10,15,19,23-Hexamethyltetracosane-D62 primarily undergoes oxidation and reduction reactions. It is relatively inert and does not readily participate in substitution reactions due to its saturated nature.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used under controlled conditions to oxidize this compound.
Reduction: Hydrogenation using hydrogen gas in the presence of a palladium or nickel catalyst.
Major Products Formed: The major products formed from the oxidation of this compound are various oxidized hydrocarbons, while reduction typically yields the fully saturated hydrocarbon itself.
Scientific Research Applications
2,6,10,15,19,23-Hexamethyltetracosane-D62 has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosane-D62 is primarily based on its physical properties rather than chemical reactivity. In biological systems, it acts as an emollient, providing a protective barrier on the skin to prevent moisture loss. In pharmaceutical formulations, it serves as a carrier for active ingredients, enhancing their stability and delivery .
Comparison with Similar Compounds
Squalene: An unsaturated hydrocarbon with similar applications but less stability due to the presence of double bonds.
Tetracosane: A saturated hydrocarbon with a similar structure but without the methyl branching, resulting in different physical properties.
Uniqueness: 2,6,10,15,19,23-Hexamethyltetracosane-D62 is unique due to its high stability, non-reactive nature, and excellent moisturizing properties, making it highly valuable in cosmetics and pharmaceuticals .
Properties
CAS No. |
16514-83-3 |
---|---|
Molecular Formula |
C30H62 |
Molecular Weight |
485.204 |
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D |
InChI Key |
PRAKJMSDJKAYCZ-SMFALFTRSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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